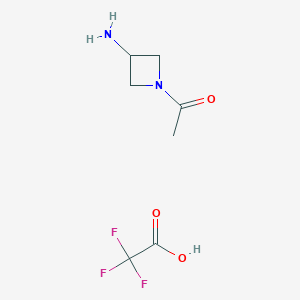
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The research on 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid focuses on the synthesis and potential applications of azetidine derivatives and trifluoromethyl-containing compounds. Azetidines are four-membered nitrogen-containing heterocycles, which are of interest due to their presence in biologically active compounds and potential use in medicinal chemistry. Trifluoroacetic acid derivatives are known for their unique physical and chemical properties, which make them valuable in the development of pharmaceuticals, particularly as protease inhibitors.
Synthesis Analysis
The synthesis of azetidine derivatives, such as 3,3-difluoroazetidin-2-ones, can be achieved through the diastereoselective alkylation of chiral oxazolidines with bromodifluoroacetate, yielding products with high diastereomeric excess (up to 99% de). This method allows for the formation of optically pure α,α-difluoro-β-amino acids after the selective cleavage of the chiral auxiliary and subsequent acidic hydrolysis of N-vinyl-azetidin-2-ones . Additionally, the synthesis of trifluoromethyl-β-amino alcohol, a key intermediate for the development of SARS-CoV 3CL protease inhibitors, involves the introduction of a trifluoromethyl (CF3) group to an oxazolidinone precursor .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by a strained four-membered ring that includes a nitrogen atom. This strain can influence the reactivity and stability of the compounds. The presence of difluoro groups in the azetidine ring can further affect the molecule's electronic properties and steric hindrance, which are crucial for the compound's biological activity. The trifluoromethyl group in related compounds is known for its strong electron-withdrawing properties, which can enhance the binding affinity of protease inhibitors by mimicking the transition state of peptide cleavage .
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives is influenced by the ring strain and the substituents attached to the azetidine ring. The introduction of fluorine atoms can increase the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles. This property is exploited in the synthesis of β-amino acids and peptides, where the difluoroazetidine ring serves as a key intermediate. The trifluoromethyl group's electron-withdrawing effect is also critical in the design of protease inhibitors, as it can improve the interaction with the enzyme's active site .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives and trifluoromethyl-containing compounds are significantly influenced by their molecular structure. The difluoro groups in azetidines can increase the compound's lipophilicity, which is important for crossing biological membranes. The trifluoromethyl group contributes to the acidity of adjacent protons, potentially affecting the compound's pKa and, consequently, its solubility and stability in biological environments. These properties are essential when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates .
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
A study by Brennan, Richardson, and Stoodley (1983) demonstrates the use of trifluoroacetic acid in the synthesis of β-lactam antibiotics. They detail how trifluoroacetic acid aids in the β-lactam cleavage to produce specific acid derivatives, highlighting its utility in creating antibiotic compounds Brennan, J., Richardson, G., Stoodley, R. J. (1983). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. Journal of The Chemical Society-perkin Transactions 1, 649-655.
Antimicrobial Activity
Research by Holla et al. (2005) explores the synthesis of 1,2,3-triazoles using trifluoroacetic acid and their potential antimicrobial activity. This demonstrates the role of trifluoroacetic acid in developing compounds with antimicrobial properties Holla, B. S., Mahalinga, M., Karthikeyan, M. S., Poojary, B., Akberali, P. M., Kumari, N. S. (2005). Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles. European journal of medicinal chemistry, 1173-8.
Multicomponent Coupling in Medicinal Chemistry
Roy, Baviskar, and Biju (2015) describe the use of trifluoroacetic acid in a transition-metal-free, three-component coupling process. This method yields medicinally important N-aryl β-amino alcohol derivatives, showcasing trifluoroacetic acid's role in innovative medicinal chemistry Roy, T., Baviskar, D. R., Biju, A. (2015). Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water. The Journal of organic chemistry, 11131-7.
Chromatographic Applications
Hušek (1974) investigates the chromatographic behavior of amino acid oxazolidinones, where trifluoroacetic acid derivatives demonstrate high response to electron capture detectors. This highlights trifluoroacetic acid's application in enhancing chromatographic analyses Hušek, P. (1974). Gas chromatographic behaviour of amino acid oxazolidinones. Response to flame ionization and electron capture detectors. Journal of chromatography, 483-92.
Magnetic Resonance Imaging Contrast Agents
Mishra et al. (2008) detail the synthesis of GdDO3A-type bismacrocyclic complexes using trifluoroacetic acid. These complexes have potential as MRI contrast agents, particularly for calcium-sensitive imaging Mishra, A., Fousková, P., Angelovski, G., Balogh, E., Mishra, A., Logothetis, N., Tóth, É. (2008). Facile synthesis and relaxation properties of novel bispolyazamacrocyclic Gd3+ complexes: an attempt towards calcium-sensitive MRI contrast agents. Inorganic chemistry, 1370-81.
Amino Acid and Peptide Chemistry
Burger et al. (1993) demonstrate the use of trifluoroacetic acid in amino acid and peptide chemistry. They show how trifluoroacetic acid derivatives are useful intermediates for synthesizing N-substituted glycine derivatives, important for peptide modification Burger, K., Neuhauser, H., Worku, A. (1993). Hexafluoraceton als Schutzgruppen- und Aktivierungsreagenz in der Aminosäure- und Peptidchemie N-Substituierte Glycine Derivative aus Iminodiessigsäure/Application of Hexafluoroacetone as Protecting and Activating Reagent in Amino Acid and Peptide Chemistry N -Substituted Glycine Derivatives from Iminod. Zeitschrift für Naturforschung B, 107 - 120.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-4(8)7-2-5(6)3-7;3-2(4,5)1(6)7/h5H,2-3,6H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPTXYHRCFENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid | |
CAS RN |
1449278-64-1 |
Source


|
| Record name | 1-(3-aminoazetidin-1-yl)ethan-1-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)
![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)
![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)
![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002622.png)
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)